2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H18F3N3O2S2 and its molecular weight is 489.53. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study by Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives that showed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were nearly as active as doxorubicin, highlighting their potential as effective anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The antimicrobial potential of related pyrimidinone and oxazinone derivatives fused with thiophene rings was explored by Hossan et al. (2012). Their study demonstrated that many of these synthesized compounds exhibit good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, suggesting their applicability in treating microbial infections (Hossan et al., 2012).
Enzyme Inhibition
Gangjee et al. (2009) designed and synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds exhibited potent antitumor activity and showed significant inhibition of enzyme activity, marking them as potential leads for the development of new anticancer drugs (Gangjee et al., 2009).
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S2/c1-2-29-21(31)20-17(12-18(33-20)14-8-4-3-5-9-14)28-22(29)32-13-19(30)27-16-11-7-6-10-15(16)23(24,25)26/h3-12H,2,13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVCFGUWWCFWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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